molecular formula C37H43N5O B1262288 N-benzyl-2-(3-(biphenyl-4-yl)-2-((5-(dimethylamino)pentyl)(methyl)amino)-3,4-dihydroquinazolin-4-yl)acetamide

N-benzyl-2-(3-(biphenyl-4-yl)-2-((5-(dimethylamino)pentyl)(methyl)amino)-3,4-dihydroquinazolin-4-yl)acetamide

Cat. No.: B1262288
M. Wt: 573.8 g/mol
InChI Key: QVXCZTNUVKNCGU-UHFFFAOYSA-N
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Description

KYS-05090 is a small organic molecule known for its potent analgesic effects. It functions primarily as a blocker of T-type calcium channels, specifically targeting the Cav3.2 subtype. This compound has shown significant potential in reducing both acute and chronic pain, making it a promising candidate for pain management therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KYS-05090 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves standard organic chemistry techniques such as nucleophilic substitution, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of KYS-05090 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

KYS-05090 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

KYS-05090 has a wide range of scientific research applications, including:

Mechanism of Action

KYS-05090 exerts its effects by blocking T-type calcium channels, specifically the Cav3.2 subtype. This blockade reduces calcium influx into neurons, thereby decreasing neuronal excitability and pain signaling. The compound mediates a hyperpolarizing shift in the half-inactivation potential of the Cav3.2 channels, leading to reduced channel activity and subsequent analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KYS-05090

KYS-05090 is unique due to its high potency and selectivity for the Cav3.2 subtype of T-type calcium channels. This specificity allows for targeted pain relief with potentially fewer side effects compared to less selective compounds .

Properties

Molecular Formula

C37H43N5O

Molecular Weight

573.8 g/mol

IUPAC Name

N-benzyl-2-[2-[5-(dimethylamino)pentyl-methylamino]-3-(4-phenylphenyl)-4H-quinazolin-4-yl]acetamide

InChI

InChI=1S/C37H43N5O/c1-40(2)25-13-6-14-26-41(3)37-39-34-20-12-11-19-33(34)35(27-36(43)38-28-29-15-7-4-8-16-29)42(37)32-23-21-31(22-24-32)30-17-9-5-10-18-30/h4-5,7-12,15-24,35H,6,13-14,25-28H2,1-3H3,(H,38,43)

InChI Key

QVXCZTNUVKNCGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCN(C)C1=NC2=CC=CC=C2C(N1C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5

Synonyms

KYS 05090
KYS-05090
KYS05090

Origin of Product

United States

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